molecular formula C31H39NO5 B1264054 Pyrrospirone B

Pyrrospirone B

Cat. No. B1264054
M. Wt: 505.6 g/mol
InChI Key: HECJLRHOFZNKOS-ZAYAPDTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrospirone B is a natural product found in Neonectria candida with data available.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Pyrrospirones A and B have been isolated from the endophytic fungus Neonectria ramulariae. These compounds exhibit cytotoxicity and are capable of inducing apoptosis in human promyelocytic leukemia HL-60 cells (Shiono et al., 2008).

Antimicrobial and Antiproliferative Activities

Pyrrospirone G, derived from a marine-derived fungus Penicillium sp., shows potent activity in inhibiting the proliferation of glioma cells. Other pyrrospirones, including Pyrrospirone B, exhibit antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus and Escherichia coli (Song et al., 2018).

Novel Structural Identification

Further investigation into marine-sourced fungus Penicillium sp. led to the isolation of novel compounds like penicipyrroether A and pyrrospirone J. These compounds, including Pyrrospirone B, feature unique polycyclic structures and have been studied for their antiproliferative and antibacterial activities (Song et al., 2019).

properties

Product Name

Pyrrospirone B

Molecular Formula

C31H39NO5

Molecular Weight

505.6 g/mol

IUPAC Name

(1S,3S,4S,7S,8S,10R,12S,13R,14S,21R,25S,26S)-3,21-dihydroxy-6,8,10,12-tetramethyl-15-oxa-22-azaheptacyclo[12.9.3.216,19.11,21.04,25.07,26.08,13]nonacosa-5,16,18,28-tetraene-23,24-dione

InChI

InChI=1S/C31H39NO5/c1-15-9-16(2)25-26-23-22-20(10-17(3)24(23)29(25,4)11-15)21(33)13-30(27(22)34)14-31(36,32-28(30)35)12-18-5-7-19(37-26)8-6-18/h5-8,10,15-16,20-26,33,36H,9,11-14H2,1-4H3,(H,32,35)/t15-,16+,20-,21+,22+,23-,24-,25+,26+,29+,30+,31-/m1/s1

InChI Key

HECJLRHOFZNKOS-ZAYAPDTBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@@H]5[C@H](C=C([C@H]4[C@@]2(C1)C)C)[C@H](C[C@@]6(C5=O)C[C@](CC7=CC=C(O3)C=C7)(NC6=O)O)O)C

Canonical SMILES

CC1CC(C2C3C4C5C(C=C(C4C2(C1)C)C)C(CC6(C5=O)CC(CC7=CC=C(O3)C=C7)(NC6=O)O)O)C

synonyms

pyrrospirone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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